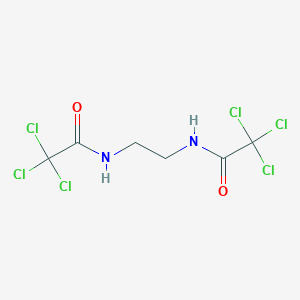

Acetamide, N,N'-ethylenebis(2,2,2-trichloro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetamide, N,N'-ethylenebis(2,2,2-trichloro-), also known as Ethylene Bis(trichloroacetamide) or EBDC, is an organic compound that has been widely used as a fungicide and bactericide in agriculture. It was first synthesized in the 1950s and has since become a popular choice for controlling fungal infections in crops. However, due to its potential toxicity and environmental concerns, there has been a growing interest in exploring alternative methods for pest control.

Mechanism of Action

The mechanism of action of EBDC is not fully understood. However, it is believed that the compound works by disrupting the cell membrane of the target organism, leading to cell death. EBDC has also been shown to inhibit the activity of certain enzymes that are essential for cell growth and replication.

Biochemical and Physiological Effects:

EBDC has been shown to have toxic effects on a variety of organisms, including humans, animals, and aquatic life. Exposure to EBDC can lead to skin irritation, respiratory problems, and neurological symptoms. In animals, EBDC has been shown to cause liver and kidney damage, as well as reproductive toxicity. Additionally, EBDC has been found to be persistent in the environment, with the potential to accumulate in soil and water sources.

Advantages and Limitations for Lab Experiments

EBDC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. Additionally, EBDC has a broad spectrum of activity, making it useful for studying a variety of organisms. However, due to its potential toxicity and environmental concerns, caution must be taken when using EBDC in laboratory experiments.

Future Directions

There are several areas of research that could be explored in the future regarding EBDC. One area of interest is the development of alternative methods for pest control that are less toxic and more environmentally friendly. Additionally, further studies could be conducted to better understand the mechanism of action of EBDC and its potential effects on human health. Finally, research could be conducted to explore the use of EBDC in water treatment and other environmental applications.

Synthesis Methods

EBDC can be synthesized through the reaction of ethylenediamine with trichloroacetic acid. The reaction produces a white crystalline solid that is soluble in water and organic solvents. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

EBDC has been extensively studied for its antifungal and antibacterial properties. It has been used to control a wide range of plant pathogens, including Fusarium, Botrytis, and Alternaria. Studies have also shown that EBDC can be effective against bacterial infections in animals and humans. Additionally, EBDC has been investigated for its potential use in water treatment, as it can effectively remove algae and bacteria from water sources.

properties

CAS RN |

17408-50-3 |

|---|---|

Product Name |

Acetamide, N,N'-ethylenebis(2,2,2-trichloro- |

Molecular Formula |

C6H6Cl6N2O2 |

Molecular Weight |

350.8 g/mol |

IUPAC Name |

2,2,2-trichloro-N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]acetamide |

InChI |

InChI=1S/C6H6Cl6N2O2/c7-5(8,9)3(15)13-1-2-14-4(16)6(10,11)12/h1-2H2,(H,13,15)(H,14,16) |

InChI Key |

RWNYTJHBXNDUAB-UHFFFAOYSA-N |

SMILES |

C(CNC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |

Canonical SMILES |

C(CNC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |

Other CAS RN |

17408-50-3 |

synonyms |

N,N'-Ethylenebis(2,2,2-trichloroacetamide) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)